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Compound Focus: Allitinib tosylate

CAS No.: 1050500-29-2

Cat. No.: S001612

Drug Profile and Mechanism of Action

Allitinib (AST1306) is a novel, orally active, irreversible inhibitor of the ErbB family of receptor tyrosine
kinases, specifically targeting EGFR (ErbB1), ErbB2 (HER?2), and ErbB4 [1] [2] [3]. Its mechanism involves
an o,B-unsaturated carbonyl group that forms a covalent bond with cysteine residues (Cys797 in EGFR
and Cys805 in ErbB2) via a Michael addition reaction, leading to sustained target inhibition [1] [2]. This
irreversible binding differentiates it from reversible inhibitors like lapatinib. Allitinib demonstrates potent
activity against mutant forms of EGFR, including the T790M/L858R double mutant, which is often

associated with resistance to first-generation tyrosine kinase inhibitors (TKIs) [2] [3].

Table 1: In Vitro Kinase Inhibition Profile of Allitinib

Target ICs0 (NM) Experimental Context
EGFR (Wild Type) 0.5 Cell-free assay [2] [3]
ErbB2 (HER2) 3.0 Cell-free assay [2] [3]
ErbB4 0.8 Cell-free assay [2] [3]
EGFR (T790M/L858R) 12 Cell-free assay [2] [3]

© 2026 Smolecule. All rights reserved. 1/8 Tech Support


https://www.smolecule.com/products/s001612?utm_src=pdf-body
https://www.smolecule.com/products/s001612?utm_src=pdf-interest
https://www.sciencedirect.com/science/article/abs/pii/S0090955624114456
https://www.selleckchem.com/products/allitinib-tosylate.html
https://www.medchemexpress.com/ast-1306.html?srsltid=AfmBOorNrGLDuzkBzeI5h33LXS1mkK1pODzjTZigxCoQGLVhagM_M60e
https://www.sciencedirect.com/science/article/abs/pii/S0090955624114456
https://www.selleckchem.com/products/allitinib-tosylate.html
https://www.selleckchem.com/products/allitinib-tosylate.html
https://www.medchemexpress.com/ast-1306.html?srsltid=AfmBOorNrGLDuzkBzeI5h33LXS1mkK1pODzjTZigxCoQGLVhagM_M60e
https://www.selleckchem.com/products/allitinib-tosylate.html
https://www.medchemexpress.com/ast-1306.html?srsltid=AfmBOorNrGLDuzkBzeI5h33LXS1mkK1pODzjTZigxCoQGLVhagM_M60e
https://www.selleckchem.com/products/allitinib-tosylate.html
https://www.medchemexpress.com/ast-1306.html?srsltid=AfmBOorNrGLDuzkBzeI5h33LXS1mkK1pODzjTZigxCoQGLVhagM_M60e
https://www.selleckchem.com/products/allitinib-tosylate.html
https://www.medchemexpress.com/ast-1306.html?srsltid=AfmBOorNrGLDuzkBzeI5h33LXS1mkK1pODzjTZigxCoQGLVhagM_M60e
https://www.selleckchem.com/products/allitinib-tosylate.html
https://www.medchemexpress.com/ast-1306.html?srsltid=AfmBOorNrGLDuzkBzeI5h33LXS1mkK1pODzjTZigxCoQGLVhagM_M60e
https://www.smolecule.com/products/s001612?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Table 2: Antiproliferative Activity of Allitinib in Cancer Cell Lines

ICso0

Cell Line Description Assay Details
(M)
A431 Epidermoid carcinoma (EGFR overexpression) 0.2 SRB assay, 72 hrs [2]
[3]
NCI- Non-small cell lung cancer (EGFR L858R/T790M 0.7 SRB assay, 72 hrs [2]
H1975 mutant) [3]
A549 Non-small cell lung cancer 6.8 SRB assay, 72 hrs [2]

[3]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Allitinib is critical for its

application in both research and development.

Key Pharmacokinetic Parameters

Available data, primarily from preclinical studies in rats and information from clinical trials, indicate that
Allitinib is quickly absorbed, reaching its maximum plasma concentration (Tmax) between 1.0 to 3.0 hours
after oral administration [1] [4]. The compound exhibits a relatively short half-life (t1/2) of approximately 3.4
to 4.4 hours in rats [1]. A significant challenge is its low oral bioavailability (5.7% in rats), attributed to
poor solubility, extensive first-pass metabolism, and potentially poor permeability and efflux transport [1].
Furthermore, high inter-patient variability has been observed in cancer patients, suggesting that

individualized dosing may be necessary [1] [4].

Metabolic Pathways

The primary metabolic pathway for Allitinib involves the biotransformation of its reactive acrylamide group

[1]. Key metabolic reactions include:
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e Hydrolysis: Formation of the amide hydrolysis metabolite (M6) [1] [4].
o Epoxidation and Hydration: The acrylamide group can be converted to an epoxide intermediate
(M23), which is then rapidly hydrolyzed by epoxide hydrolase to form a dihydrodiol metabolite (M10)

[1].
¢ Glutathione Conjugation: The epoxide intermediate can also react with glutathione, leading to thiol
conjugate metabolites, indicating the formation of reactive intermediates [1].

Cytochrome P450 enzymes (CYPs) and soluble epoxide hydrolase (sEH) are the primary enzymes involved

in these biotransformation processes [1].
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Diagram 1: Major metabolic pathways of Allitinib, highlighting the key enzymes involved in its

biotransformation.

Bioanalytical Method for Quantification

A sensitive and validated LC-MS/MS method has been developed for the simultaneous quantification of
Allitinib and its two major metabolites (M6 and M10) in human plasma [4]. This protocol is essential for

pharmacokinetic studies.

Protocol: LC-MS/MS Analysis of Allitinib and Metabolites

1. Sample Preparation (Protein Precipitation):
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Use a 100 pL aliquot of human plasma sample.

Add 300 pL of acetonitrile containing the internal standards (NB-2 for Allitinib, lapatinib for M6 and
M10) to precipitate proteins.

Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the clear supernatant to an autosampler vial for analysis [4].

2. Liquid Chromatography (LC) Conditions:

e Column: ACE C18 (50 mm x 2.1 mm, 5 uym).
e Mobile Phase A: 2 mM ammonium acetate in water.
¢ Mobile Phase B: Acetonitrile.
¢ Gradient Elution:
o 0-0.5min: 10% B
o 0.5-3.0 min: 10% B - 90% B
o 3.0-4.0 min: 90% B
o 4.0-4.1 min: 90% B - 10% B
o 4.1-5.0 min: 10% B (re-equilibration)
¢ Flow Rate: 0.4 mL/min.
¢ Injection Volume: 5 pL.
e Total Run Time: 5 minutes [4].

3. Mass Spectrometry (MS) Detection:

e System: Triple quadrupole mass spectrometer with ESI+ (electrospray ionization positive) mode.
¢ Detection: Multiple Reaction Monitoring (MRM).
¢ lon Transitions (m/z):
o Allitinib: 449.1 - 313.1
o Metabolite M6: 395.1 - 278.1
o Metabolite M10: 483.1 - 340.1
e Source Temperature: 500°C.
¢ lon Spray Voltage: 5500 V [4].

4. Method Validation Highlights:

¢ Linearity: The method is linear in the range of 0.300-200 ng/mL for Allitinib, 0.030-20.0 ng/mL for
M6, and 0.075-50.0 ng/mL for M10.
¢ Lower Limit of Quantification (LLOQ):
o Allitinib: 0.300 ng/mL
o M6: 0.030 ng/mL
o M10: 0.075 ng/mL
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e The method demonstrates acceptable accuracy, precision, and stability according to regulatory
guidance [4].

Plasma Sample (100 pL)

Protein Precipitation
+ Internal Standards
(300 pL Acetonitrile)

Vortex (1 min)

Centrifuge
14,000 rpm, 10 min, 4°C

Inject Supernatant (5 pL)
into LC-MS/MS

Ligquid Chromatography (5 min run)

ACE C18 Column
(50 x 2.1 mm, 5 pm)

Gradient Elution:
10% B - 90% B

Mass Spectrometry (ESI+ MRM)

MRM Transitions:
Allitinib: 449.1 - 313.1
M6: 395.1-278.1
M10: 483.1-340.1
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Diagram 2: Experimental workflow for the sample preparation and LC-MS/MS analysis of Allitinib and its

major metabolites in human plasma.

In Vivo Administration Protocol

The following protocol is adapted from published in vivo efficacy studies of Allitinib in mouse xenograft

models [3].

Protocol: Efficacy Study in Mouse Xenograft Models

1. Tumor Inoculation:

¢ Use female athymic nude mice (e.g., 6-8 weeks old).

e Subcutaneously inoculate mice with chosen cancer cells (e.g., SK-OV-3 ovarian cancer cells or Calu-
3 lung cancer cells) into the flank to establish xenografts.

¢ Allow tumors to grow until they reach a palpable size, typically around 100-150 mm? [3].

2. Animal Grouping and Dosing:

e Randomize mice into groups (e.g., n=6-8 per group) to ensure similar average tumor volumes at the
start of treatment.

e Formulation: Prepare Allitinib (as tosylate salt) in a suitable vehicle. Acommon vehicle is 0.5% (wl/v)
carboxymethyl cellulose sodium (CMC-Na) in water, or a mixture of 10% DMSO, 40% PEG300,
5% Tween-80, and 45% saline for better solubility [3].

e Administration Route: Oral gavage (p.o.).

e Dosage: Literature reports doses of 25, 50, and 100 mg/kg [3].

e Dosing Schedule: Administer twice daily (BID) to account for the relatively short half-life.

¢ Treatment Duration: Continue dosing for 28 days or until tumor volume or ethical endpoints are
reached [3].

¢ Include a control group receiving the vehicle only.

3. Endpoint Monitoring:

¢ Tumor Volume: Measure tumor dimensions 2-3 times per week using a caliper. Calculate volume
using the formula: V = (Length x Width?) / 2.
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e Body Weight: Monitor and record body weight as an indicator of systemic toxicity 2-3 times per
week.

e Pharmacodynamic Assessment: At the end of the study, collect tumor samples for Western blot
analysis to confirm inhibition of EGFR and ErbB2 phosphorylation and downstream signaling
pathways (e.g., MAPK, AKT) [1] [3].

Table 3: Key Considerations for In Vivo Dosing Formulation

Factor Consideration Example

Salt Allitinib is often used as a tosylate salt Allitinib tosylate [4] [2]

Form to improve properties.

Solubility Poor aqueous solubility is a known Soluble in DMSO (20 mg/mL); use suspending
challenge. agents for oral administration [3]

Vehicle Critical for bioavailability and 0.5% CMC-Na; or 10% DMS0O/40% PEG300/5%
tolerability. Tween-80/45% Saline [3]

Important Safety and Handling Notes

e Covalent Binding: The irreversible mechanism of Allitinib, while therapeutically beneficial, means its
reactive acrylamide group has the potential to covalently bind to non-target proteins and other
nucleophilic biomolecules, which could contribute to off-target effects or toxicity [1].

e Hepatotoxicity Potential: As a tyrosine kinase inhibitor, Allitinib may carry a risk of hepatotoxicity, a
known class effect observed with other TKis like lapatinib, crizotinib, and sunitinib [1] [5]. Regular
monitoring of liver function (e.g., serum ALT, AST, ALP) is recommended during in vivo studies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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